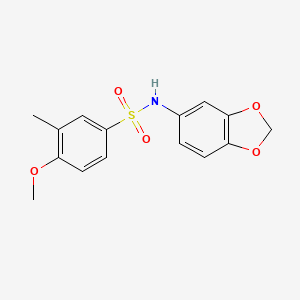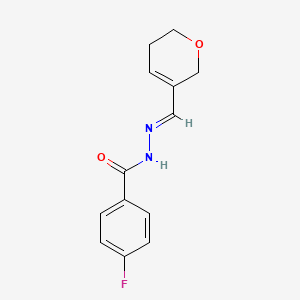![molecular formula C14H11BrN2O3 B5773362 N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the furan-2-carboxamide family of compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BRD0705 has been studied extensively for its mechanism of action and its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves its inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been found to have anti-inflammatory and anti-cancer effects. N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide specifically targets the BRD4 protein, which has been found to play a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. Additionally, it has been found to exhibit low toxicity in vitro, making it a safe and effective research tool. However, one limitation of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine its effectiveness in the treatment of other inflammatory diseases. Finally, the development of more potent BRD4 inhibitors could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This is then reacted with N-(2-aminophenyl) acetamide to form N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, with studies showing its potential use in the treatment of various types of cancer, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQHLLWVDAREL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
